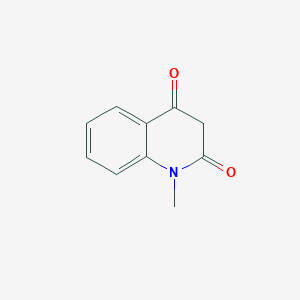

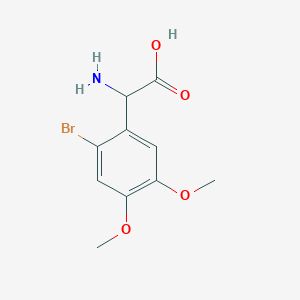

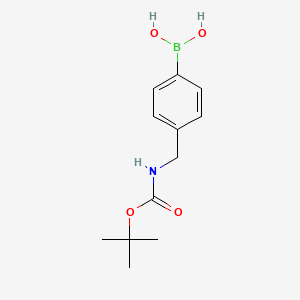

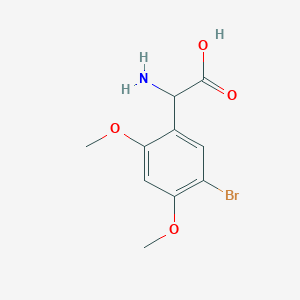

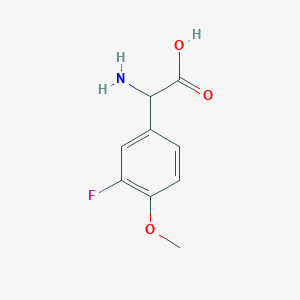

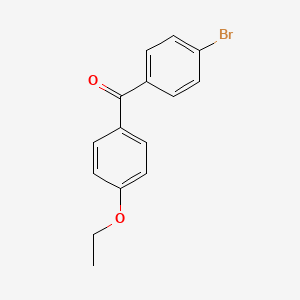

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, with the formation of a thiophene core that is then converted into a pyrrole nucleus . Another example is the synthesis of aromatic d-amino acids, where a Suzuki cross-coupling reaction is a key step, indicating the potential for cross-coupling reactions in the synthesis of aromatic amino acids with bromine substituents . Additionally, the synthesis of an intermediate of naproxen, which is structurally related to the compound of interest, involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% .

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is characterized by the presence of an amino group and a carboxylic acid group. The presence of aromatic rings, such as biphenyl or naphthalene, and substituents like bromine or methoxy groups, can influence the chemical reactivity and physical properties of these compounds. The papers do not provide detailed molecular structure analysis of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid, but they do discuss the structures of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid could potentially undergo similar reactions. These may include nucleophilic substitutions facilitated by the bromine atom, cross-coupling reactions, and reactions involving the amino group, such as amide formation or incorporation into peptide sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amino acids and their derivatives are influenced by their molecular structure. The presence of substituents like bromine and methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers discuss the fluorescence properties of synthesized amino acids, indicating that the compound of interest may also exhibit specific optical properties under certain conditions . The high yield and rapid synthesis of related compounds suggest that Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid could be synthesized efficiently under optimized conditions .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Derivatives

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is involved in the in vivo metabolism of psychoactive substances, where it acts as a metabolite in various metabolic pathways. For instance, the compound has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating its role in the deamination process leading to the production of alcohol and carboxylic acid metabolites. This suggests its potential utility in the study of drug metabolism and the development of therapeutic agents targeting specific metabolic pathways (Kanamori et al., 2002).

Synthetic and Analytical Chemistry

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid also finds applications in synthetic chemistry, as demonstrated by its involvement in the synthesis and characterization of various compounds. For example, it has been used in the synthesis of novel aryloxyacetic acid analogs, showing potential for antimicrobial activity and indicating its significance in the development of new pharmaceutical compounds with potent bioactivity against various pathogens (Dahiya et al., 2008).

Eigenschaften

IUPAC Name |

2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSNNNNYWQWOQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401787 |

Source

|

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

CAS RN |

500696-00-4 |

Source

|

| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)